![molecular formula C14H16N4OS B13841909 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone typically involves the following steps:
Chlorination: The resulting compound is then treated with phosphorus oxychloride to produce 4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine.
Substitution: The chlorinated compound undergoes a substitution reaction with piperazine to yield 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the piperazine moiety.
科学的研究の応用
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antihyperlipidemic Activity: Certain derivatives have been found to reduce serum cholesterol levels, indicating potential use in treating hyperlipidemia.
作用機序
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound is a precursor in the synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone and shares a similar core structure .
- 4-Nitrobenzaldehyde 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone : This derivative has been studied for its potential biological activities .
Uniqueness
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is unique due to its piperazine moiety, which can enhance its pharmacological properties by improving its interaction with biological targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential therapeutic applications.
特性
分子式 |
C14H16N4OS |
|---|---|
分子量 |
288.37 g/mol |
IUPAC名 |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C14H16N4OS/c19-11-7-18(6-5-15-11)13-12-9-3-1-2-4-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,15,19) |
InChIキー |
MMAPEOPHXKVIRJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCNC(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
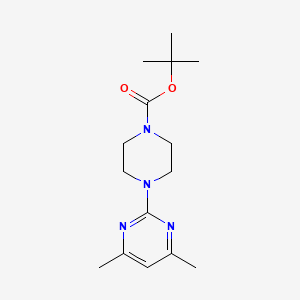
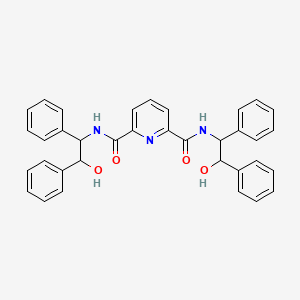
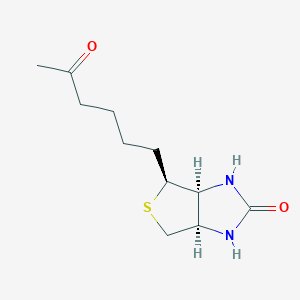
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
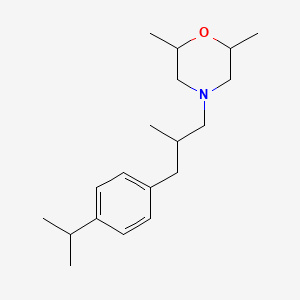
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
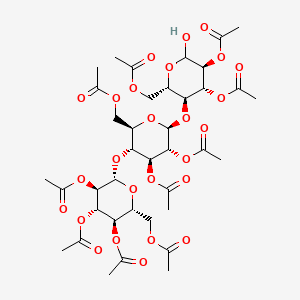
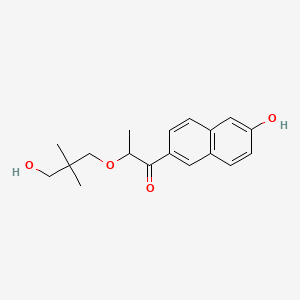
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
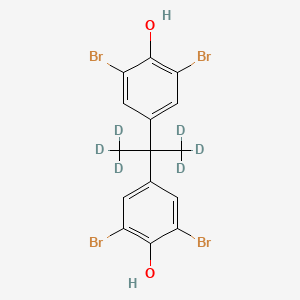
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
